An In-depth Technical Guide to the Synthesis and Purification of 11-Ferrocenyl-1-undecanethiol
An In-depth Technical Guide to the Synthesis and Purification of 11-Ferrocenyl-1-undecanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 11-Ferrocenyl-1-undecanethiol, a key reagent in the development of self-assembled monolayers, electrochemical sensors, and advanced drug delivery systems. This document outlines a detailed multi-step synthetic pathway, purification protocols, and expected analytical data.
Overview and Physicochemical Properties
11-Ferrocenyl-1-undecanethiol is an organometallic compound featuring a ferrocene (B1249389) moiety linked to a C11 alkyl chain terminated with a thiol group. This unique structure allows for strong anchoring to gold surfaces via the thiol group, while the electroactive ferrocene unit provides a readable signal for various sensing applications.
| Property | Value |
| CAS Number | 127087-36-9[1][2] |
| Molecular Formula | C21H32FeS[1][2] |
| Molecular Weight | 372.39 g/mol [1][2] |
| Appearance | Orange solid |
| Melting Point | 36-41 °C[1] |
| Storage Temperature | 2-8 °C[1] |
Synthetic Pathway
The synthesis of 11-Ferrocenyl-1-undecanethiol can be achieved through a three-step process, beginning with the Friedel-Crafts acylation of ferrocene, followed by reduction of the resulting ketone, and finally, conversion of a terminal bromo group to the desired thiol.
Caption: Synthetic pathway for 11-Ferrocenyl-1-undecanethiol.
Experimental Protocols
Step 1: Synthesis of 11-Bromo-1-ferrocenylundecan-1-one (Friedel-Crafts Acylation)
Materials:
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Ferrocene
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11-Bromoundecanoyl chloride
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Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (B109758) (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 11-bromoundecanoyl chloride (1.0 eq) dropwise to the cooled suspension over 30 minutes.
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In a separate flask, dissolve ferrocene (1.0 eq) in anhydrous DCM.
-
Add the ferrocene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold 1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Expected Yield: 75-85%
Step 2: Synthesis of 11-Bromo-1-ferrocenylundecane (Clemmensen Reduction)
Materials:
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11-Bromo-1-ferrocenylundecan-1-one
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Zinc dust
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Mercuric chloride
-
Concentrated hydrochloric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare amalgamated zinc by stirring zinc dust (5 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask, add the amalgamated zinc, toluene, and a small amount of water.
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Add 11-bromo-1-ferrocenylundecan-1-one (1.0 eq) to the flask.
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Slowly add concentrated hydrochloric acid (10 eq) portion-wise to the stirred mixture.
-
Heat the reaction mixture to reflux for 8 hours.
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Cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using hexane as the eluent.
Expected Yield: 70-80%
Step 3: Synthesis of 11-Ferrocenyl-1-undecanethiol (Thiol Formation)
Materials:
-
11-Bromo-1-ferrocenylundecane
-
Thiourea
-
Sodium hydroxide (B78521)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 11-bromo-1-ferrocenylundecane (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the mixture to reflux for 6 hours to form the isothiouronium salt.
-
Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for an additional 2 hours to hydrolyze the salt.
-
Cool the reaction to room temperature and acidify with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The final product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 80-90%
Purification Workflow
Caption: Purification workflow for 11-Ferrocenyl-1-undecanethiol.
Characterization Data
The structure and purity of the synthesized 11-Ferrocenyl-1-undecanethiol should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~4.1 (s, 5H, unsubstituted Cp ring), δ ~4.05 (t, 2H, substituted Cp ring), δ ~4.0 (t, 2H, substituted Cp ring), δ ~2.5 (q, 2H, -CH₂-SH), δ ~2.35 (t, 2H, -Fc-CH₂-), δ 1.2-1.6 (m, 16H, alkyl chain), δ ~1.3 (t, 1H, -SH) |
| ¹³C NMR (CDCl₃) | δ ~89 (ipso-C of substituted Cp), δ ~69 (unsubstituted Cp carbons), δ ~68, ~67 (substituted Cp carbons), δ ~34 (-CH₂-SH), δ ~31 (-Fc-CH₂-), δ 24-30 (alkyl chain carbons) |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 372. Fragments corresponding to the loss of the thiol group, cleavage of the alkyl chain, and the characteristic ferrocenyl cation (m/z = 186) and cyclopentadienyliron cation (m/z=121) would be expected.[3] |
| Purity (by HPLC or GC-MS) | >95% |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous solvents and reagents are moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon).
-
Aluminum chloride is corrosive and reacts violently with water.
-
Concentrated hydrochloric acid is highly corrosive.
-
Thiourea is a suspected carcinogen.
-
Proper waste disposal procedures should be followed.
References
- 1. 11-(Ferrocenyl)undecanethiol 95 127087-36-9 [sigmaaldrich.com]
- 2. 11-(Ferrocenyl)undecanethiol | C21H32FeS | CID 71311085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unexpected and delayed fragmentation dynamics of the organometallic ferrocene induced by ion-collision - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05430F [pubs.rsc.org]
